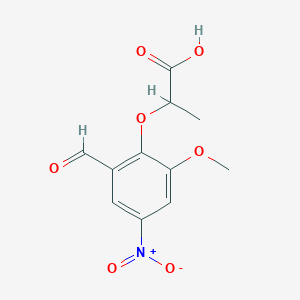

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

説明

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a chemical compound with the molecular formula C11H11NO7. It is known for its unique physical, chemical, and biological properties, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitrophenol and propanoic acid derivatives.

Formylation: The formylation of 2-methoxy-4-nitrophenol is carried out using formylating agents like formic acid or formic anhydride under controlled conditions.

Esterification: The formylated product is then subjected to esterification with propanoic acid derivatives in the presence of catalysts like sulfuric acid or hydrochloric acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

Substitution: Halogens, alkyl halides; presence of catalysts like iron or copper.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

科学的研究の応用

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a compound of interest in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and cosmetic formulation, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound has the following IUPAC name and structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₁N₁O₇

- InChI Key : MIQCEOGOTBKVCB-UHFFFAOYSA-N

This compound features a nitrophenyl moiety, which contributes to its biological activity and potential applications in pharmaceuticals.

Anticancer Research

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The modification of such compounds can lead to enhanced efficacy against tumors by blocking immune checkpoints .

Drug Development

The compound's structural characteristics make it a candidate for developing small-molecule inhibitors. Research indicates that modifications to similar compounds can improve their metabolic stability and oral bioavailability, addressing common challenges in drug development .

Anti-inflammatory Properties

Compounds with similar functionalities have shown promise in reducing inflammation, making them potential candidates for treating autoimmune diseases. The nitro group in the structure may play a role in modulating inflammatory pathways .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Its ability to act as a cross-linking agent has been explored for creating high-performance polymers used in coatings and adhesives .

Nanotechnology

This compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its chemical properties allow for the encapsulation of therapeutic agents, improving their stability and bioavailability while targeting specific tissues .

Skin Care Products

The compound's potential as an active ingredient in cosmetic formulations has been investigated. Its antioxidant properties may help protect skin from oxidative stress, making it suitable for anti-aging products . Furthermore, its compatibility with various polymers enhances the formulation's stability.

Delivery Systems

In cosmetics, this compound can be used to create advanced delivery systems for active ingredients, ensuring controlled release and improved efficacy on the skin .

Case Study 1: Anticancer Activity

A study involving analogs of this compound demonstrated significant inhibition of tumor growth in vitro by targeting PD-L1 interactions. The results indicated that structural modifications could enhance potency while reducing side effects associated with traditional therapies .

Case Study 2: Polymer Development

Research focused on incorporating this compound into polyurethane formulations showed improved mechanical strength and thermal resistance compared to conventional polymers. This advancement opens avenues for its application in high-performance materials used in various industries .

作用機序

The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

類似化合物との比較

Similar Compounds

- 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

- 2-(2-Formyl-4-nitrophenoxy)propanoic acid

- 2-(2-Methoxy-4-nitrophenoxy)propanoic acid

Uniqueness

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

生物活性

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a synthetic compound with significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anti-inflammatory properties, supported by research findings and case studies.

The molecular formula of this compound is C11H11NO7, indicating a complex structure that contributes to its biological effects. The presence of nitro, methoxy, and formyl groups suggests potential reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

The compound demonstrated strong inhibition against E. coli and Bacillus mycoides, suggesting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory activity is thought to be mediated through inhibition of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Studies have shown that compounds similar to this compound can inhibit LTB4-induced expression of CD11b/CD18 receptors on human neutrophils, which play a critical role in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In guinea pig models, the compound showed significant efficacy in reducing airway obstruction induced by inflammatory mediators, indicating its potential use in treating respiratory conditions linked to inflammation .

- Cell Culture Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting possible anticancer properties that warrant further exploration .

特性

IUPAC Name |

2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCEOGOTBKVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396592 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-26-9 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。